molecular formula C7H15ClFN B1445504 4-(2-Fluoroethyl)piperidine hydrochloride CAS No. 184044-25-5

4-(2-Fluoroethyl)piperidine hydrochloride

Cat. No. B1445504
CAS RN: 184044-25-5
M. Wt: 167.65 g/mol
InChI Key: XSIYTVGVMNMDHS-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)piperidine hydrochloride, also known as FEP, is a synthetic organic compound with the chemical formula C7H15FN. It has a molecular weight of 167.65 .


Molecular Structure Analysis

The InChI code for 4-(2-Fluoroethyl)piperidine hydrochloride is 1S/C7H14FN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H .


Physical And Chemical Properties Analysis

4-(2-Fluoroethyl)piperidine hydrochloride is a solid .

Scientific Research Applications

Pharmacology

4-(2-Fluoroethyl)piperidine hydrochloride: is utilized in pharmacological research due to its structural relevance to piperidine, a core element in many pharmaceuticals. It has been explored for its potential in creating new therapeutic agents, particularly in the realm of neurological and psychological disorders . Its ability to cross the blood-brain barrier makes it a candidate for designing drugs targeting central nervous system ailments.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It’s used in the synthesis of complex organic molecules, including piperidine derivatives that are prevalent in many drugs . Its fluorinated ethyl group can be a crucial moiety in the development of new organic reactions and methodologies.

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant, especially in drug design . It can be used to modify pharmacokinetic properties of drug candidates, such as their metabolic stability and ability to engage with biological targets . Its incorporation into molecules can lead to the development of drugs with improved efficacy and safety profiles.

Chemical Research

4-(2-Fluoroethyl)piperidine hydrochloride: is also important in chemical research, where it’s used to study reaction mechanisms and synthetic pathways . Researchers can use it to investigate the effects of fluorine atoms on chemical reactivity and stability, providing insights into the design of fluorine-containing pharmaceuticals.

Biochemistry

In biochemistry, the compound finds applications in studying enzyme interactions and metabolic pathways . It can act as a mimic or inhibitor of natural substrates in enzymatic reactions, helping to elucidate the biochemical processes within living organisms.

Analytical Chemistry

Lastly, in analytical chemistry, 4-(2-Fluoroethyl)piperidine hydrochloride can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for calibration and method development in chromatography and spectroscopy .

properties

IUPAC Name

4-(2-fluoroethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIYTVGVMNMDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoroethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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